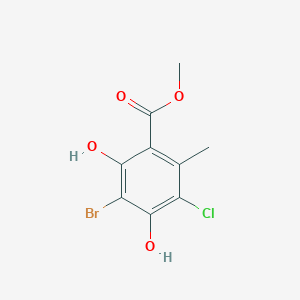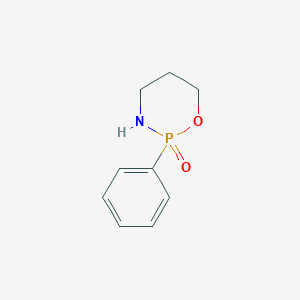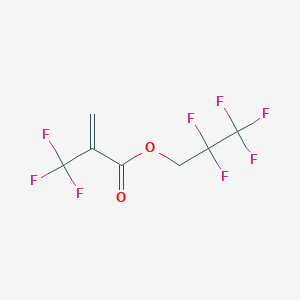
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine is a unique organofluorine compound characterized by the presence of pentafluorophenyl groups and an oxaziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine typically involves the reaction of pentafluorophenyl-substituted precursors with appropriate oxidizing agents. One common method includes the use of peracids or other oxidizing agents to introduce the oxaziridine ring into the pentafluorophenyl-substituted substrate. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine can undergo various chemical reactions, including:
Oxidation: The oxaziridine ring can participate in oxidation reactions, often acting as an oxidizing agent itself.
Reduction: Under specific conditions, the compound can be reduced to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the pentafluorophenyl rings.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s unique properties make it a candidate for studying enzyme mechanisms and other biological processes.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine exerts its effects is primarily through its ability to act as an oxidizing agent. The oxaziridine ring can facilitate the transfer of oxygen atoms to substrates, leading to oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being oxidized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(pentafluorophenyl)borane: Another organofluorine compound with similar structural features but different reactivity.
Pentafluorophenyl-substituted oxaziridines: Compounds with similar functional groups but varying in the number and position of pentafluorophenyl groups.
Uniqueness
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine is unique due to the specific arrangement of its pentafluorophenyl groups and the presence of the oxaziridine ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Eigenschaften
| 105654-23-7 | |
Molekularformel |
C19H5F10NO |
Molekulargewicht |
453.2 g/mol |
IUPAC-Name |
2,3-bis(2,3,4,5,6-pentafluorophenyl)-3-phenyloxaziridine |
InChI |
InChI=1S/C19H5F10NO/c20-8-7(9(21)11(23)12(24)10(8)22)19(6-4-2-1-3-5-6)30(31-19)18-16(28)14(26)13(25)15(27)17(18)29/h1-5H |
InChI-Schlüssel |
ZGGRPUDIUVJQRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(N(O2)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/no-structure.png)




![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)


![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)

